(4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate
Overview
Description
(4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate is an organic compound that features a bromophenyl group attached to a furan ring via a carbonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate typically involves the following steps:
Formation of the Furan-2-Carbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The furan-2-carbonyl chloride is then reacted with an amine, such as 4-bromobenzylamine, in the presence of a base like triethylamine (TEA) to form the corresponding amide.
Esterification: The final step involves esterification of the amide with an appropriate alcohol, such as methanol, in the presence of a catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate
- (4-Fluorophenyl)methyl 2-(furan-2-carbonylamino)acetate
- (4-Methylphenyl)methyl 2-(furan-2-carbonylamino)acetate
Uniqueness
Compared to its analogs, (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-11-5-3-10(4-6-11)9-20-13(17)8-16-14(18)12-2-1-7-19-12/h1-7H,8-9H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGZTWAPZAIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330633 | |
Record name | (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
516466-58-3 | |
Record name | (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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